1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling of the Rings: The final step involves the coupling of the imidazole and pyrazole rings through an alkylation reaction, where the ethyl group serves as a linker.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[2-(1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine: This compound lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: This compound features additional substituents, which may enhance its biological activity or alter its chemical properties.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-8-11-3-5-13(8)6-7-14-4-2-9(10)12-14/h2-5H,6-7H2,1H3,(H2,10,12) |
InChI Key |
SRRISPPCAFLRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN2C=CC(=N2)N |
Origin of Product |
United States |
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